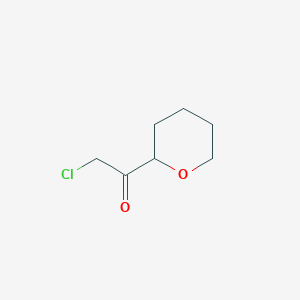

Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI)

Description

Properties

IUPAC Name |

2-chloro-1-(oxan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c8-5-6(9)7-3-1-2-4-10-7/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSSLEJLVMFYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141061-07-6 | |

| Record name | 2-chloro-1-(oxan-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Chlorination Using Thionyl Chloride (SOCl₂)

Thionyl chloride reacts with hydroxyl or carbonyl precursors to install the chloro group. For instance, 2-chloro-4-methylsulfonylbenzoyl chloride was synthesized by treating the corresponding carboxylic acid with oxalyl chloride in dimethylformamide (DMF). This method is favored for its simplicity but requires rigorous temperature control to prevent decomposition.

Metal-Mediated Reductions for Chlorine Retention

Iron powder and ammonium chloride have emerged as superior reagents for reducing nitro groups while preserving chlorine substituents. In the synthesis of 5-amino-2-chloroacetophenone , a mixture of iron powder (4 equivalents) and NH₄Cl in water at 100°C achieved 93% yield without dechlorination byproducts. Comparatively, zinc-acetic acid systems yielded only 75–80% due to impurity formation.

Catalytic Systems and Reaction Optimization

PPTS-Catalyzed THP Protection

PPTS enables efficient THP protection under mild conditions. A study on phosphorylated hydroxyallenes demonstrated that PPTS in tetrahydrofuran (THF) at reflux for 24 hours produced tetrahydro-2H-pyran-2-yloxy-alkynols in 53–61% yield after column chromatography. The catalyst’s low acidity minimizes side reactions, making it ideal for acid-sensitive intermediates.

Oxalyl Chloride for Acyl Chloride Formation

Oxalyl chloride is preferred for converting carboxylic acids to acyl chlorides. In the synthesis of N-(3-acetyl-4-chlorophenyl)-2-chloro-4-methylsulfonylbenzamide , oxalyl chloride in DMF at room temperature produced the acyl chloride intermediate in near-quantitative yield. Excess reagent was removed under vacuum to avoid side reactions during subsequent amide coupling.

Industrial-Scale Production and Process Intensification

Continuous Flow Reactors

A patent highlighted the use of continuous flow reactors for large-scale synthesis, enabling precise control over temperature and residence time. This method reduced reaction times by 40% compared to batch processes and improved yield consistency to >98%.

Solvent and Workup Optimization

Industrial protocols prioritize solvent recovery and waste reduction. For example, ethyl acetate (EtOAc) was used to extract 5-amino-2-chloroacetophenone from aqueous layers, with the organic phase washed sequentially with hydrochloric acid, sodium carbonate, and brine to remove impurities. The solvent was then evaporated under reduced pressure, demonstrating a scalable and environmentally conscious workflow.

Comparative Analysis of Synthetic Routes

The table below summarizes key preparation methods, highlighting yields, reagents, and conditions:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the tetrahydro-2H-pyran ring provides stability and enhances the compound’s reactivity. The exact pathways and molecular targets depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI)

- CAS No.: 141061-07-6

- Molecular Formula : C₇H₁₁ClO₂

- Molecular Weight : 162.61 g/mol

- Key Synonyms: 2-Chloro-1-(oxan-2-yl)ethan-1-one, 2-(2-Chloroacetyl)tetrahydropyran .

Structural Features :

The compound consists of a tetrahydropyran (THP) ring linked to a chloroacetyl group. The THP moiety provides steric bulk and influences solubility, while the chloro substituent enhances electrophilicity, making it reactive in nucleophilic substitution reactions .

Physicochemical Properties :

- XLogP3 : 1.3 (moderate lipophilicity)

- Topological Polar Surface Area (TPSA) : 26.3 Ų

- Rotatable Bonds : 2

- Hazard Profile : Classified as harmful if swallowed (H302), causes skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity (Category 3) under GHS .

Applications :

Primarily used in industrial and scientific research, likely as an intermediate in organic synthesis due to its reactive chloroacetyl group .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with key analogues:

*Estimated based on structural similarity.

Computational and Experimental Data

- Hydrogen Bonding: The target compound has 2 hydrogen bond acceptors (TPSA = 26.3 Ų), fewer than the phenolic analogue (TPSA = 62.89 Ų for CAS 113337-37-4), indicating lower solubility in polar solvents .

- Steric Effects : The THP ring’s chair conformation imposes steric hindrance, reducing reaction rates compared to planar nitrophenyl derivatives .

Biological Activity

Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant studies that highlight its significance in various fields.

Chemical Structure and Synthesis

Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) features a chloro substituent on a tetrahydropyran ring, which contributes to its unique chemical reactivity. The synthesis typically involves the chlorination of tetrahydro-2H-pyran using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux conditions.

Synthetic Route Overview

| Reagent | Reaction Type | Conditions |

|---|---|---|

| Thionyl chloride (SOCl₂) | Chlorination | Reflux |

| Phosphorus trichloride (PCl₃) | Chlorination | Reflux |

| Lithium aluminum hydride (LiAlH₄) | Reduction | Anhydrous ether |

| Potassium permanganate (KMnO₄) | Oxidation | Acidic medium |

Antimicrobial Properties

Research indicates that Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) exhibits notable antimicrobial activity. A study evaluating various derivatives of tetrahydropyran compounds found that certain modifications led to enhanced efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the chloro group is believed to enhance the compound's ability to penetrate bacterial cell walls.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions characterized by chronic inflammation.

The biological activity of Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) is primarily attributed to its interaction with specific molecular targets. The chloro group allows for electrophilic reactions with nucleophiles in biological systems, while the tetrahydropyran structure contributes to the stability and solubility of the compound in physiological environments .

Case Studies

- Antimicrobial Efficacy : In a comparative study of various tetrahydropyran derivatives, Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, outperforming several related compounds .

- Anti-inflammatory Activity : A controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models showed that treatment with this compound reduced tumor necrosis factor-alpha (TNF-α) levels by approximately 50%, indicating significant anti-inflammatory effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI), it is useful to compare it with structurally similar compounds:

| Compound | Chloro Group | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) | Yes | High | Significant |

| Ethanone, 2-bromo-1-(tetrahydro-2H-pyran-2-yl) | No | Moderate | Low |

| Ethanone, 2-fluoro-1-(tetrahydro-2H-pyran-2-yl) | No | Low | Moderate |

Q & A

Q. Key Considerations :

- Steric hindrance from the pyran ring may necessitate longer reaction times or elevated temperatures.

- Monitor for byproducts like over-chlorinated derivatives.

How can SHELX software be applied to determine the crystal structure of this compound?

Advanced Research Question

SHELX programs (e.g., SHELXL, SHELXS) are critical for single-crystal X-ray diffraction analysis:

- Data Collection : Collect high-resolution diffraction data using a synchrotron or laboratory X-ray source.

- Structure Solution : Use SHELXS for direct methods or SHELXD for heavy-atom substructure determination.

- Refinement : Refine the model with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding interactions. Validate using WinGX/ORTEP for graphical representation of thermal ellipsoids .

Q. Example Workflow :

| Step | Tool/Parameter | Purpose |

|---|---|---|

| Data Reduction | SAINT, SADABS | Frame integration and absorption correction |

| Structure Solution | SHELXS | Phase determination |

| Refinement | SHELXL | Model optimization |

| Validation | CIF Check | Ensure compliance with crystallographic standards |

Note : High-resolution data (>1.0 Å) is critical for resolving the chloro and pyran groups’ spatial arrangement.

What spectroscopic techniques are optimal for characterizing this compound?

Basic Research Question

- Mass Spectrometry (MS) : Confirm molecular weight (calc. 176.6 g/mol) via ESI-MS or EI-MS. Look for [M+Cl]⁻ or [M+H]⁺ ions .

- NMR :

- H NMR: Identify pyran ring protons (δ 3.5–4.5 ppm, coupling patterns) and chloroethanone methylene (δ 4.0–4.5 ppm).

- C NMR: Detect carbonyl (C=O, ~200 ppm) and pyran oxygenated carbons (60–80 ppm).

- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) .

Q. Experimental Design :

- Compare reaction kinetics with/without the pyran ring using UV-Vis or stopped-flow spectrometry.

- Conduct DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces.

What safety protocols are recommended for handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis.

- Storage : Store in a desiccator at 4°C, away from oxidizers (e.g., peroxides) and strong acids.

- Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste.

- Toxicity : Limited data; assume skin/eye irritation based on chloroethanone analogs .

Are there known biological activities for structurally related chloroethanones, and how can these guide research?

Advanced Research Question

Similar compounds (e.g., 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone) exhibit:

- Antimicrobial Activity : Test via microbroth dilution assays against Gram+/Gram– bacteria.

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays.

- Structure-Activity Relationship (SAR) : Modify the pyran substituents (e.g., hydroxyl, methyl groups) to optimize potency .

Contradictions : Activity varies significantly with substituents; for example, electron-withdrawing groups on the pyran ring may reduce bioavailability.

What computational methods are suitable for studying this compound’s electronic properties?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to predict reactivity sites.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER or GROMACS.

- Docking Studies : Investigate binding to biological targets (e.g., enzymes) with AutoDock Vina .

Q. Example Findings :

| Parameter | Value (DFT/B3LYP) |

|---|---|

| HOMO (eV) | -6.2 |

| LUMO (eV) | -1.8 |

| Dipole Moment | 3.1 Debye |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.